

Technical Guide: Bis-(N,N'-PEG4-NHS ester)-Cy5

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Compound of Interest

Compound Name: Bis-(N,N'-PEG4-NHS ester)-Cy5

Cat. No.: B12414098

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Bis-(N,N'-PEG4-NHS ester)-Cy5**, a fluorescent labeling reagent. It covers its chemical and physical properties, and detailed experimental protocols for its application in bioconjugation, with a focus on its relevance in research and drug development.

Core Properties and Specifications

Bis-(N,N'-PEG4-NHS ester)-Cy5 is a cyanine-based fluorescent dye functionalized with two N-hydroxysuccinimide (NHS) ester groups via a polyethylene glycol (PEG) spacer. This bifunctional nature allows for the crosslinking of amine-containing molecules. The Cy5 fluorophore emits in the far-red spectrum, a region often favored for biological imaging due to reduced background fluorescence from cellular components. The hydrophilic PEG4 spacer enhances the solubility of the molecule in aqueous buffers.[1]



Property	Value
Molecular Weight	1081.7 g/mol [1] (also cited as 1081.6 g/mol [2] [3])
Molecular Formula	C55H73CIN4O16[1][2][3]
Purity	≥98%[1][3]
Excitation Maximum	649 nm[1]
Emission Maximum	667 nm[1]
Extinction Coefficient	232,000 M ⁻¹ cm ⁻¹ [1]
Solubility	Water, DMSO, DMF, DCM[1]
Storage	-20°C, desiccated, protected from light[1]

Applications in Research and Drug Development

The primary application of **Bis-(N,N'-PEG4-NHS ester)-Cy5** is the fluorescent labeling of biomolecules containing primary amines, such as proteins, antibodies, peptides, and aminemodified oligonucleotides.[4] The resulting fluorescently tagged molecules are valuable tools in a variety of research and drug development applications, including:

- Immunoassays: Labeled antibodies can be used for sensitive detection of antigens in techniques like flow cytometry and immunofluorescence microscopy.[5]
- In Vivo Imaging: The far-red emission of Cy5 is suitable for deep-tissue imaging with minimal autofluorescence.
- Drug Design and Delivery: Fluorescently labeling drug candidates or delivery vehicles allows for the tracking of their biodistribution and cellular uptake.[1]

Experimental Protocols

The following is a generalized protocol for labeling proteins with **Bis-(N,N'-PEG4-NHS ester)-Cy5**. The optimal conditions, particularly the molar ratio of dye to protein, may need to be determined empirically for each specific application.



Reagent Preparation

- Antibody/Protein Solution: The protein should be in an amine-free buffer (e.g., PBS) at a
 concentration of 1-10 mg/mL.[5] If the buffer contains interfering substances like Tris or BSA,
 the protein must be purified prior to labeling, for example, by dialysis against PBS.[5][6]
- Reaction Buffer: A buffer with a pH of 8.0-9.0 is optimal for the labeling reaction.[5]
 Commonly used buffers include 0.1 M sodium bicarbonate or 0.1 M sodium phosphate at the appropriate pH.[5][7]
- Dye Stock Solution: Prepare a stock solution of **Bis-(N,N'-PEG4-NHS ester)-Cy5** in anhydrous DMSO or DMF, typically at a concentration of 10 mg/mL.[5][8] This solution should be prepared fresh immediately before use.[5]

Labeling Reaction

- pH Adjustment: Adjust the pH of the protein solution to 8.0-9.0 by adding a small volume of the reaction buffer (e.g., 10 μL of 1 M sodium bicarbonate per 100 μL of protein solution).[5]
- Molar Ratio Calculation: Determine the desired molar ratio of dye to protein. A common starting point is a 10:1 to 20:1 molar ratio.[5]
- Reaction Incubation: Add the calculated amount of the dye stock solution to the protein solution while gently vortexing. Incubate the reaction for at least 1 hour at room temperature or overnight on ice, protected from light.[7][9]

Purification of the Conjugate

After the incubation period, it is crucial to remove any unconjugated dye. This is typically achieved using size-exclusion chromatography, such as a spin desalting column with an appropriate molecular weight cutoff (e.g., 7K MWCO).[5]

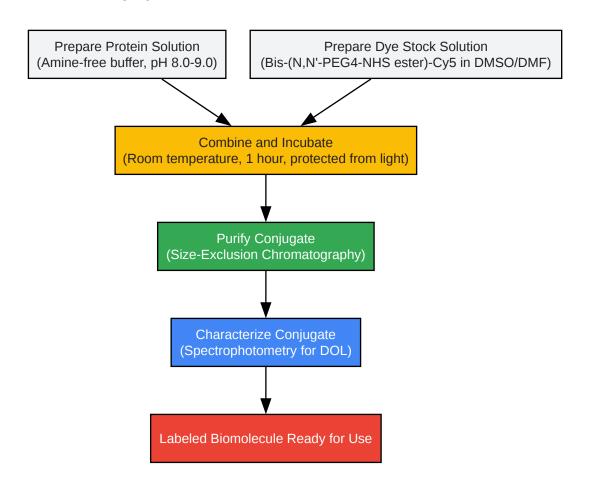
Determination of Degree of Labeling (DOL)

The DOL, which represents the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (around 650 nm for Cy5).[5] An optimal DOL for antibodies is typically between 2 and 7.[5]



Visualized Workflows and Reactions Experimental Workflow for Biomolecule Labeling

The following diagram illustrates the general workflow for labeling a biomolecule with **Bis- (N,N'-PEG4-NHS ester)-Cy5**.



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Caption: General workflow for labeling biomolecules with Bis-(N,N'-PEG4-NHS ester)-Cy5.

Amine-Reactive Labeling Chemistry

The core of the labeling process is the reaction between the N-hydroxysuccinimide (NHS) ester group on the dye and a primary amine on the target biomolecule. This reaction forms a stable amide bond.







Bis-(N,N'-PEG4-NHS ester)-Cy5 pH 8.0-9.0 Cy5-PEG4-Biomolecule Conjugate (Stable Amide Bond)

Biomolecule-NH2 N-hydroxysuccinimide

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Caption: Reaction of an NHS ester with a primary amine to form a stable amide bond.

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